(Z)-PugNAc

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

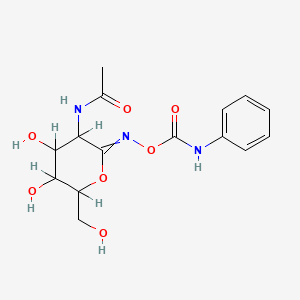

[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLNJFVQMUMOJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (Z)-PugNAc as an O-GlcNAcase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification influencing a myriad of cellular processes. The delicate balance of this modification is maintained by two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). Dysregulation of O-GlcNAc cycling is implicated in various pathologies, including neurodegenerative diseases, diabetes, and cancer. Consequently, the inhibition of OGA to elevate global O-GlcNAc levels has emerged as a promising therapeutic strategy. (Z)-PugNAc, or O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate, is a potent inhibitor of OGA and has been instrumental in elucidating the functional roles of O-GlcNAcylation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its biochemical properties, and its impact on cellular signaling pathways.

The Catalytic Machinery of O-GlcNAcase (OGA)

Understanding the inhibitory action of this compound necessitates a foundational knowledge of the catalytic mechanism of its target, OGA. OGA, a member of the GH84 family of glycoside hydrolases, catalyzes the cleavage of the β-O-glycosidic linkage between N-acetylglucosamine (GlcNAc) and the hydroxyl groups of serine or threonine residues on nuclear and cytoplasmic proteins[1]. The catalytic process proceeds via a substrate-assisted mechanism involving a key oxazoline intermediate[2][3].

The active site of human OGA (hOGA) features two critical aspartic acid residues, Asp174 and Asp175[1][2]. The catalytic cycle can be summarized as follows:

-

Substrate Binding: The O-GlcNAcylated protein substrate binds to the active site of OGA.

-

Oxazoline Intermediate Formation: The N-acetamido group of the GlcNAc substrate acts as an intramolecular nucleophile, attacking the anomeric carbon. This reaction is facilitated by Asp174, which polarizes the acetamido group, and Asp175, which acts as a general acid to protonate the leaving serine or threonine hydroxyl group. This concerted step results in the formation of a transient oxazoline intermediate and the release of the deglycosylated protein.

-

Hydrolysis: A water molecule, activated by Asp175 now acting as a general base, attacks the anomeric carbon of the oxazoline intermediate. This leads to the hydrolysis of the intermediate and the release of GlcNAc, regenerating the active enzyme.

References

(Z)-PugNAc: A Technical Guide to its Biochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-PugNAc, a potent N-acetyl-β-D-glucosaminidase (O-GlcNAcase) inhibitor, has emerged as a critical tool for elucidating the complex roles of O-GlcNAcylation in cellular processes. This dynamic post-translational modification, the addition and removal of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins, is integral to a myriad of signaling pathways. Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of numerous diseases, including diabetes, cancer, and neurodegenerative disorders. This technical guide provides an in-depth overview of the biochemical properties of this compound, its mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in research and drug development.

Introduction

O-GlcNAcylation is a reversible post-translational modification that rivals phosphorylation in its prevalence and importance in regulating protein function, localization, and stability. The levels of O-GlcNAcylation are maintained by the coordinated action of two enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. This compound, a synthetic analogue of the O-GlcNAc sugar, serves as a powerful inhibitor of OGA, thereby increasing global O-GlcNAcylation levels and enabling the study of its downstream effects.[1][2][3] The Z-isomer of PugNAc is significantly more potent than the E-isomer, making it the preferred tool for OGA inhibition.[1]

Mechanism of Action

This compound functions as a competitive inhibitor of O-GlcNAcase. Its structure mimics the natural substrate of the enzyme, allowing it to bind to the active site with high affinity. This binding prevents the hydrolysis of O-GlcNAc from modified proteins, leading to an accumulation of O-GlcNAcylated proteins within the cell.[1] It is important to note that while this compound is a potent OGA inhibitor, it also exhibits inhibitory activity against lysosomal β-hexosaminidases. This off-target effect should be considered when interpreting experimental results.

Quantitative Inhibition Data

The inhibitory potency of this compound against O-GlcNAcase and β-hexosaminidase has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Enzyme Target | Inhibitor | Ki (nM) |

| O-GlcNAc-β-N-acetylglucosaminidase (O-GlcNAcase) | This compound | 46 |

| β-hexosaminidase | This compound | 36 |

Effects on Key Signaling Pathways

Insulin Signaling

Increased O-GlcNAcylation due to this compound treatment has been shown to induce insulin resistance in various cell types, including adipocytes and skeletal muscle. This is attributed to the O-GlcNAcylation of key components of the insulin signaling pathway, such as Insulin Receptor Substrate 1 (IRS-1) and Akt. O-GlcNAcylation of these proteins can interfere with their phosphorylation, a critical step in the propagation of the insulin signal, ultimately leading to reduced glucose uptake.

References

The Role of O-GlcNAcase and its Inhibition by (Z)-PugNAc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism. This modification, the addition of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins, is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). OGA, the enzyme responsible for removing this sugar modification, has emerged as a significant therapeutic target for various diseases, including neurodegenerative disorders and cancer. This technical guide provides an in-depth exploration of the function of O-GlcNAcase and the utility of (Z)-PugNAc, a potent inhibitor, in studying its biological roles. We will delve into the quantitative aspects of OGA inhibition, provide detailed experimental protocols for its study, and visualize the intricate signaling pathways and experimental workflows involved.

The O-GlcNAc Cycle: A Dynamic Regulatory Hub

The O-GlcNAc modification is a transient and reversible process, analogous to phosphorylation, that rapidly responds to cellular nutrient status and stress signals. OGT catalyzes the addition of O-GlcNAc from the donor substrate UDP-GlcNAc, the final product of the hexosamine biosynthetic pathway (HBP). Conversely, O-GlcNAcase (OGA) removes the O-GlcNAc moiety, ensuring a dynamic cycling of this modification on target proteins. This "O-GlcNAc cycling" acts as a cellular rheostat, fine-tuning protein function, stability, and localization in response to metabolic cues.[1][2]

This compound: A Potent Tool for Studying O-GlcNAcase Function

This compound is a well-characterized and potent competitive inhibitor of O-GlcNAcase.[3][4] Its inhibitory action stems from its structural similarity to the oxazoline intermediate formed during the O-GlcNAcase-catalyzed reaction.[5] It is crucial to note that the Z-isomer of PugNAc is significantly more potent than the E-isomer, highlighting the stereospecificity of the OGA active site. By inhibiting OGA, this compound effectively increases the overall levels of O-GlcNAcylated proteins within cells, providing a powerful chemical tool to investigate the functional consequences of elevated O-GlcNAcylation.

Quantitative Data on O-GlcNAcase Inhibition

The potency of this compound and other commonly used OGA inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitor constant (Ki). The following table summarizes key quantitative data for these inhibitors, providing a basis for experimental design and comparison.

| Inhibitor | Target Enzyme | IC50 | Ki | Selectivity over β-hexosaminidase | Reference(s) |

| This compound | Human OGA | ~50 nM | ~50 nM | Low | |

| Thiamet-G | Human OGA | ~30 nM (EC50 in cells) | 20-21 nM | ~37,000-fold | |

| NButGT | Human OGA | - | 0.23 µM | ~1500-fold |

Key Signaling Pathways Regulated by O-GlcNAcylation

O-GlcNAcylation plays a critical role in modulating a multitude of signaling pathways, often in a complex interplay with phosphorylation. Here, we focus on two well-established examples: the Insulin and Hippo-YAP signaling pathways.

Insulin Signaling Pathway

O-GlcNAcylation acts as a negative feedback regulator of insulin signaling. Increased glucose flux through the HBP leads to elevated O-GlcNAcylation of key signaling proteins such as IRS-1 and Akt, which can impair their phosphorylation and subsequent downstream signaling, contributing to insulin resistance.

Hippo-YAP Signaling Pathway

The Hippo pathway is a key regulator of organ size and tissue homeostasis. O-GlcNAcylation of the transcriptional co-activator YAP (Yes-associated protein) at Serine 109 prevents its phosphorylation by LATS1/2, leading to its nuclear accumulation and activation of pro-proliferative and anti-apoptotic genes.

Experimental Protocols

This section provides detailed methodologies for key experiments to study O-GlcNAcase function and its inhibition by this compound.

In Vitro O-GlcNAcase Activity Assay (pNP-GlcNAc based)

This colorimetric assay measures the activity of OGA by quantifying the release of p-nitrophenol from the synthetic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).

Materials:

-

Purified recombinant O-GlcNAcase

-

This compound or other inhibitors

-

pNP-GlcNAc (substrate)

-

Assay Buffer: 50 mM sodium cacodylate, pH 6.5

-

Stop Solution: 0.5 M Sodium Carbonate

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of pNP-GlcNAc in assay buffer.

-

Prepare serial dilutions of this compound or other inhibitors in assay buffer.

-

Dilute the purified OGA enzyme in assay buffer to the desired concentration.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of assay buffer (for control) or inhibitor solution.

-

Add 20 µL of the diluted OGA enzyme to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of the pNP-GlcNAc solution to each well to start the reaction. The final reaction volume is 60 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Stop Reaction:

-

Add 100 µL of Stop Solution to each well to terminate the reaction. The stop solution will also develop the yellow color of the p-nitrophenolate ion.

-

-

Read Absorbance:

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from all readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell-Based Assay for O-GlcNAcylation Levels using Western Blot

This protocol describes how to treat cells with this compound to increase global O-GlcNAcylation and then detect these changes using Western blotting.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293T)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and an OGA inhibitor (e.g., 1 µM Thiamet-G)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

-

Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle (DMSO) for a desired time (e.g., 12, 24, 48 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for O-GlcNAcylated proteins and the loading control.

-

Normalize the O-GlcNAc signal to the loading control signal.

-

Compare the levels of O-GlcNAcylation in this compound-treated cells to the vehicle-treated control.

-

Immunoprecipitation of O-GlcNAcylated Proteins

This protocol allows for the enrichment of a specific protein of interest to determine if its O-GlcNAcylation status changes upon treatment with this compound.

Materials:

-

Cell lysate from control and this compound-treated cells (prepared as in 4.2)

-

Primary antibody against the protein of interest

-

Protein A/G magnetic beads or agarose beads

-

Wash Buffer (e.g., IP lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

-

Western blot reagents (as in 4.2)

Procedure:

-

Pre-clearing the Lysate (Optional):

-

Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads) and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

Resuspend the beads in Elution Buffer.

-

Boil the samples for 5-10 minutes to elute the immunoprecipitated proteins.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Western Blot Analysis:

-

Perform SDS-PAGE and Western blotting on the eluted samples as described in section 4.2.

-

Probe the membrane with an anti-O-GlcNAc antibody to detect the O-GlcNAcylation status of the immunoprecipitated protein.

-

The membrane can be stripped and re-probed with the antibody against the protein of interest to confirm successful immunoprecipitation.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on the O-GlcNAcylation of a specific protein.

Conclusion

O-GlcNAcase is a pivotal enzyme in the dynamic regulation of cellular signaling and function. The use of potent and specific inhibitors, such as this compound, has been instrumental in unraveling the complex roles of O-GlcNAcylation in health and disease. This technical guide provides a comprehensive overview of OGA function, the utility of this compound, and detailed protocols for its investigation. The provided data and visualizations aim to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to further explore this exciting and rapidly evolving field. A deeper understanding of the mechanisms governing O-GlcNAc cycling will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of human pathologies.

References

- 1. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 2. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of O-GlcNAcase by PUGNAc is dependent upon the oxime stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-PugNAc: A Technical Guide to its Initial Studies and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-PugNAc, or (Z)-O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, has emerged as a pivotal tool in the study of O-GlcNAcylation, a dynamic post-translational modification implicated in a myriad of cellular processes. This technical guide provides an in-depth overview of the initial studies and characterization of this compound, focusing on its mechanism of action, inhibitory properties, and the experimental methodologies used to elucidate its function.

This compound is a potent inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] The stereochemistry of the oxime is critical for its inhibitory activity, with the (Z)-isomer being vastly more potent than the (E)-isomer.[3] By inhibiting OGA, this compound treatment leads to an increase in global O-GlcNAcylation levels, allowing researchers to probe the functional consequences of this modification. However, it is important to note that this compound also exhibits inhibitory activity against lysosomal β-hexosaminidases, a factor that should be considered in experimental design and data interpretation.[2]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against its primary targets, O-GlcNAcase and β-hexosaminidase.

| Target Enzyme | Inhibitor | Ki (nM) | IC50 (nM) | Organism/Source |

| O-GlcNAcase (OGA) | This compound | 46 | 46 | Not Specified |

| β-Hexosaminidase | This compound | 36 | 6 | Not Specified |

| Hexosaminidase A/B (Hex A/B) | This compound | 25 | Not Specified | |

| human OGA (hOGA) | This compound | 35 | Human |

Experimental Protocols

In Vitro O-GlcNAcase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against O-GlcNAcase using the chromogenic substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).

Materials:

-

Recombinant O-GlcNAcase (OGA)

-

This compound

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

-

Assay Buffer: 50 mM Sodium Cacodylate, pH 6.5

-

Stop Solution: 500 mM Sodium Carbonate

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well microplate, add the following to each well:

-

50 µL of Assay Buffer (for blank) or diluted this compound.

-

25 µL of OGA enzyme solution in Assay Buffer.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 25 µL of pNP-GlcNAc substrate solution (final concentration of 2 mM) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor) and determine the IC50 value.

Cellular Assay for O-GlcNAcylation Levels by Western Blot

This protocol outlines the treatment of cultured cells with this compound and subsequent analysis of global O-GlcNAcylation levels by Western blot.

Materials:

-

Cultured cells (e.g., Jurkat, HeLa)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

-

Primary antibody for a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere and grow to the desired confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) or vehicle control for a specified time (e.g., 4-18 hours).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold Lysis Buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Divergent Synthesis of this compound

The synthesis of this compound can be achieved through a divergent approach, allowing for the generation of various derivatives. A general workflow is outlined below, based on principles of divergent synthesis.

Mandatory Visualizations

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of O-GlcNAcase by mimicking the transition state of the enzyme-catalyzed reaction. The oxime functionality and the N-acetyl group are crucial for its binding to the active site of OGA.

Experimental Workflow for Characterizing this compound

The characterization of this compound involves a series of in vitro and cellular experiments to determine its potency, selectivity, and biological effects.

References

Methodological & Application

(Z)-PugNAc Treatment Protocol for Cultured Cells: Enhancing O-GlcNAcylation to Study Cellular Signaling

Introduction

(Z)-PugNAc is a potent and widely used inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] By inhibiting OGA, this compound treatment leads to an increase in global O-GlcNAcylation levels, allowing researchers to investigate the functional roles of this dynamic post-translational modification in a variety of cellular processes.[3][4] O-GlcNAcylation is a key regulator of signal transduction, transcription, and protein stability, and its dysregulation has been implicated in several diseases, including diabetes and cancer. These application notes provide a detailed protocol for the treatment of cultured cells with this compound to study the effects of elevated O-GlcNAcylation.

Data Presentation

The effective concentration and incubation time for this compound treatment can vary depending on the cell type and the specific research question. The following tables summarize quantitative data from various studies.

Table 1: this compound Stock Solution and Storage

| Parameter | Recommendation | Source |

| Solvent | DMSO | |

| Solubility in DMSO | Up to 50 mg/mL (141.51 mM) | |

| Stock Solution Conc. | 10-100 mM | General Practice |

| Storage (Solid) | -20°C for ≥4 years | |

| Storage (in DMSO) | -80°C for up to 6 months |

Table 2: Effective Concentrations and Incubation Times for this compound in Cultured Cells

| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |

| PANC-1, MiaPaCa-2 | 1 µM | 4 hours | Increased SIRT7 protein levels | |

| HepG2 | 50 µM | 6 hours | Increased O-GlcNAc levels | |

| CHO-IR | 50 µM | 24 hours | Increased global O-GlcNAc levels | |

| 3T3-L1 Adipocytes | 100 µM | 18-24 hours | Defective insulin-stimulated glucose uptake | |

| Rat Primary Adipocytes | 100 µM | 12 hours | Increased O-GlcNAc on IRS-1 and Akt2 | |

| Rat Skeletal Muscle | 100 µM | 19 hours | Increased O-GlcNAcylation of multiple proteins | |

| Pancreatic Explants | 10 µM | 7 days | Improved beta cell development |

Experimental Protocols

This section provides a detailed methodology for a typical this compound treatment experiment in cultured cells.

Materials

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), sterile

-

Cultured cells of interest

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO2)

Preparation of this compound Stock Solution

-

Calculate the required amount: Based on the desired stock concentration (e.g., 100 mM) and volume, calculate the mass of this compound needed. The molecular weight of this compound is 353.33 g/mol .

-

Dissolution: In a sterile microcentrifuge tube, dissolve the calculated mass of this compound in the appropriate volume of high-quality, anhydrous DMSO. To aid dissolution, vortexing or gentle warming may be applied.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term use (up to 6 months).

Cell Seeding

-

Culture cells to the desired confluency (typically 70-80%) in the appropriate cell culture vessel.

-

The day before the experiment, seed the cells into new plates at a density that will ensure they are in the exponential growth phase and at the desired confluency at the time of treatment.

This compound Treatment

-

Prepare working solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular stress. A vehicle control (medium with the same concentration of DMSO) should always be included in the experimental design.

-

Cell Treatment:

-

Aspirate the old medium from the cultured cells.

-

Gently wash the cells once with sterile PBS.

-

Add the prepared medium containing the desired concentration of this compound (or vehicle control) to the cells.

-

-

Incubation: Return the cells to the incubator (37°C, 5% CO2) and incubate for the desired period (e.g., 4 to 24 hours). Incubation times should be optimized based on the cell type and the specific endpoint being measured.

Post-Treatment Analysis

Following incubation, cells can be harvested for various downstream analyses, such as:

-

Western Blotting: To assess the global O-GlcNAcylation levels using an anti-O-GlcNAc antibody or to analyze the O-GlcNAcylation status of specific proteins of interest.

-

Immunoprecipitation: To enrich for a specific protein and subsequently probe for its O-GlcNAcylation.

-

Mass Spectrometry: For a more comprehensive and unbiased analysis of the O-GlcNAc proteome.

-

Functional Assays: To evaluate the effect of increased O-GlcNAcylation on cellular processes such as glucose uptake, cell proliferation, or apoptosis.

Mandatory Visualizations

Caption: Mechanism of this compound action and its downstream cellular consequences.

Caption: Experimental workflow for this compound treatment of cultured cells.

References

- 1. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. O-GlcNAc as an Integrator of Signaling Pathways | Semantic Scholar [semanticscholar.org]

- 4. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

Optimal (Z)-PugNAc Working Concentration for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-PugNAc is a potent and widely used inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from nuclear and cytoplasmic proteins. By inhibiting OGA, this compound treatment leads to a global increase in protein O-GlcNAcylation, a dynamic post-translational modification involved in a myriad of cellular processes, including signal transduction, transcription, and metabolism. Determining the optimal working concentration of this compound is critical for achieving the desired biological effect in vitro while minimizing off-target effects. This document provides a comprehensive guide to the effective concentrations of this compound used in various cell-based assays, detailed experimental protocols for key applications, and visual representations of the associated signaling pathways.

Data Presentation: this compound Working Concentrations in In Vitro Studies

The optimal concentration of this compound is cell-type and application-dependent. The following table summarizes effective concentrations reported in the literature for various in vitro studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line/Type | Application | This compound Concentration | Incubation Time | Reference |

| Neuronal Cells | ||||

| Human iPSC-derived Cortical Neurons | Increase O-GlcNAc levels | 100 µM | 3 days | [1] |

| Cultured Cortical Neurons | Lysis buffer component | 10 µM | N/A | [2] |

| Cancer Cells | ||||

| Pancreatic Cancer Cells (PANC-1, MiaPaCa-2) | Increase SIRT7 protein level | 1 µM | 4 hours | [3] |

| HeLa, HCT-116 Cells | Inhibit protein O-GlcNAcylation (as part of a screen) | Not specified for this compound | 24 hours | [4] |

| Adipocytes & Muscle Cells | ||||

| Rat Primary Adipocytes | Induce insulin resistance | 100 µM | 12 hours | |

| 3T3-L1 Adipocytes | Induce insulin resistance | 100 µM | 16 hours | |

| Rat Skeletal Muscle | Inhibit O-GlcNAcase | 100 µM | 19 hours | |

| Other Cell Lines | ||||

| CHO-IR Cells | Increase global O-GlcNAc levels | 50 µM | 24 hours | [5] |

| Jurkat Cells | Increase O-GlcNAc levels for Western Blot | 50 µM | 3 hours | |

| Schwann Cells | Enhance O-GlcNAcylation | Not specified | Not specified |

Note: The Ki values for this compound are 46 nM for O-GlcNAcase and 36 nM for β-hexosaminidase.

Experimental Protocols

Protocol for Increasing Global O-GlcNAcylation in Cultured Cells

This protocol describes a general procedure for treating cultured cells with this compound to increase total protein O-GlcNAcylation for subsequent analysis, such as Western blotting.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and this compound (e.g., 10 µM)

Procedure:

-

Cell Seeding: Plate cells at a desired density in a multi-well plate or culture dish and allow them to adhere and grow overnight.

-

This compound Treatment: On the following day, replace the medium with fresh complete medium containing the desired final concentration of this compound (refer to the table above for guidance). A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours) at 37°C in a humidified CO2 incubator.

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well or dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Analysis: The protein lysate is now ready for downstream applications such as Western blotting to detect changes in O-GlcNAcylation levels using an O-GlcNAc-specific antibody.

Protocol for Assessing this compound Effect on Akt Phosphorylation

This protocol outlines the steps to investigate the impact of increased O-GlcNAcylation on the phosphorylation status of Akt, a key protein in the insulin signaling pathway.

Materials:

-

Cultured cells (e.g., adipocytes, muscle cells)

-

Serum-free culture medium

-

This compound stock solution

-

Insulin solution (or other relevant stimulus)

-

Ice-cold PBS

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Akt (e.g., Ser473 or Thr308) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to grow to 70-80% confluency.

-

Serum-starve the cells for 3-4 hours in serum-free medium.

-

Pre-treat the cells with the desired concentration of this compound or vehicle for the chosen duration.

-

Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-30 minutes).

-

-

Cell Lysis and Protein Quantification: Follow steps 4 and 5 from the protocol above.

-

Western Blotting:

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-Akt antibody to normalize for protein loading.

-

Protocol for Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of this compound on a given cell line.

Materials:

-

Cultured cells

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the use of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Primary Cilium Length by O-GlcNAc during Neuronal Development in a Human Neuron Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-GlcNAcylation and stablization of SIRT7 promote pancreatic cancer progression by blocking the SIRT7-REGγ interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A living cell-based fluorescent reporter for high-throughput screening of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]

Preparing (Z)-PugNAc Stock Solution in DMSO: An Application Note and Protocol

Introduction

(Z)-PugNAc, also known as O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate, is a potent and widely used inhibitor of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3] The (Z)-isomer of PugNAc is significantly more potent than the (E)-isomer.[4] By inhibiting OGA, this compound treatment leads to an increase in the overall levels of O-GlcNAcylated proteins in cells, making it a valuable tool for studying the functional roles of this dynamic post-translational modification in various cellular processes, including signal transduction, gene expression, and metabolism. This document provides a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO), along with relevant technical data and handling information for researchers, scientists, and drug development professionals.

Technical Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉N₃O₇ | |

| Molecular Weight | 353.33 g/mol | |

| Appearance | White to light yellow crystalline solid | |

| Purity | ≥95% to ≥99% (lot-specific) | |

| Solubility in DMSO | 1 mg/mL to 100 mM (see notes below) | |

| Storage (Solid) | -20°C for up to 3-4 years | |

| Storage (DMSO Stock Solution) | -20°C for 1 month or -80°C for 6 months |

Note on Solubility: The reported solubility of this compound in DMSO varies across different suppliers. Some sources state a solubility of approximately 1 mg/mL, while others report solubility up to 50 mg/mL or 100 mM. It is crucial to use a high-purity, anhydrous grade of DMSO, as its hygroscopic nature can negatively impact the solubility of the compound. Gentle warming and/or sonication may be required to fully dissolve the compound.

Signaling Pathway

This compound exerts its biological effects by inhibiting the O-GlcNAcase (OGA) enzyme. This inhibition prevents the removal of O-GlcNAc modifications from proteins, leading to their accumulation. The O-GlcNAc modification is a dynamic process, with O-GlcNAc transferase (OGT) adding the sugar moiety and OGA removing it. By blocking OGA, this compound shifts the equilibrium towards a state of hyper-O-GlcNAcylation, which can impact various downstream signaling pathways.

Caption: Mechanism of this compound action on protein O-GlcNAcylation.

Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. It is recommended to prepare a high-concentration stock solution, which can then be diluted to the desired working concentration for specific experiments.

Materials

-

This compound powder (purity ≥95%)

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath sonicator

Procedure

Caption: Workflow for preparing this compound stock solution in DMSO.

-

Calculation:

-

To prepare a 100 mM stock solution, use the following formula:

-

Mass (mg) = Desired Volume (mL) x 100 mmol/L x 353.33 g/mol x (1 mg / 1000 µg) x (1 L / 1000 mL)

-

Simplified: Mass (mg) = Volume (mL) x 35.333

-

-

For example, to prepare 1 mL of a 100 mM stock solution, you will need 35.33 mg of this compound.

-

-

Weighing:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the calculated amount of this compound powder directly into the tube.

-

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube vigorously for 1-2 minutes.

-

If the powder is not fully dissolved, place the tube in a water bath sonicator and sonicate for 5-10 minutes, or until the solution is clear and free of visible particles. Gentle warming (e.g., to 37°C) can also aid in dissolution.

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This will prevent degradation from repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Stock Solution Dilution Calculation Table

The following table provides volumes needed to prepare stock solutions of various concentrations.

| Desired Concentration | Mass of this compound for 1 mL of Stock Solution |

| 1 mM | 0.353 mg |

| 5 mM | 1.767 mg |

| 10 mM | 3.533 mg |

| 50 mM | 17.667 mg |

| 100 mM | 35.333 mg |

Safety Precautions

-

This compound is for research use only and not for human or veterinary use.

-

Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This application note provides a comprehensive guide for the preparation of this compound stock solutions in DMSO. By following this protocol, researchers can ensure the accurate and consistent preparation of this potent O-GlcNAcase inhibitor for use in a wide range of cellular and biochemical assays. Proper handling and storage are critical to maintaining the stability and activity of the compound.

References

Application Notes: Utilizing (Z)-PugNAc to Elucidate Insulin Resistance in Adipocytes

For researchers, scientists, and drug development professionals investigating the molecular underpinnings of insulin resistance, (Z)-PugNAc serves as a critical tool to model and study this complex metabolic state in adipocytes. As a potent inhibitor of O-GlcNAcase (OGA), this compound effectively increases the post-translational modification of proteins with O-linked β-N-acetylglucosamine (O-GlcNAc), a key regulatory process implicated in insulin signaling.[1][2]

Introduction

Insulin resistance, a hallmark of type 2 diabetes, is characterized by the attenuated response of insulin-sensitive tissues, such as adipose tissue, to insulin. The hexosamine biosynthetic pathway (HBP) and the resulting O-GlcNAcylation of proteins have emerged as significant contributors to the development of insulin resistance.[1][3] this compound facilitates the study of this phenomenon by inhibiting OGA, the enzyme responsible for removing O-GlcNAc from proteins. This inhibition leads to a state of hyper-O-GlcNAcylation, mimicking the effects of increased glucose flux through the HBP and inducing a state of insulin resistance in cultured adipocytes.[1]

Mechanism of Action

This compound treatment of adipocytes leads to a global increase in O-GlcNAcylation of numerous cellular proteins. Notably, key components of the insulin signaling cascade, including Insulin Receptor Substrate 1 (IRS-1) and Akt2 (also known as Protein Kinase B), become hyper-O-GlcNAcylated. This increased O-GlcNAcylation of IRS-1 and Akt2 interferes with their subsequent phosphorylation, which is a critical step for downstream insulin signaling. The inhibition of IRS-1 and Akt2 phosphorylation ultimately impairs the translocation of the glucose transporter GLUT4 to the plasma membrane, resulting in decreased glucose uptake by the adipocyte and cellular insulin resistance. It is important to note that some studies suggest potential off-target effects of this compound, and more specific OGA inhibitors have, in some contexts, not replicated the insulin resistance phenotype, highlighting the complexity of this signaling pathway.

Applications

-

Modeling Insulin Resistance: Treatment of cultured adipocytes (e.g., 3T3-L1 or primary rat adipocytes) with this compound provides a robust and reproducible cell-based model of insulin resistance.

-

Investigating Signaling Pathways: This model allows for the detailed investigation of the molecular mechanisms by which hyper-O-GlcNAcylation disrupts insulin signaling.

-

Drug Screening: The this compound-induced insulin-resistant adipocyte model can be employed in high-throughput screening assays to identify novel therapeutic compounds that can restore insulin sensitivity.

-

Target Validation: Researchers can use this system to validate the role of specific O-GlcNAcylated proteins in the pathogenesis of insulin resistance.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to induce insulin resistance in adipocytes.

Table 1: Effect of this compound on Insulin-Stimulated Glucose Uptake in Adipocytes

| Cell Type | This compound Concentration (µM) | Treatment Duration (hours) | Effect on Insulin-Stimulated Glucose Uptake | Reference |

| Rat Primary Adipocytes | 100 | 12 | Drastic decrease in 2-deoxyglucose (2DG) uptake | |

| 3T3-L1 Adipocytes | 100 | 16 | Induces insulin resistance | |

| Rat Skeletal Muscle | 100 | 19 | Reduced glucose transport with physiologic insulin concentration |

Table 2: Effect of this compound on Insulin Signaling Protein Phosphorylation in Adipocytes

| Cell Type | This compound Concentration (µM) | Treatment Duration (hours) | Target Protein | Effect on Insulin-Stimulated Phosphorylation | Reference |

| Rat Primary Adipocytes | 100 | 12 | IRS-1 | Partial reduction | |

| Rat Primary Adipocytes | 100 | 12 | Akt2 | Partial reduction | |

| 3T3-L1 Adipocytes | 100 | 16 | Akt (Thr308) | Partial blockade |

Mandatory Visualizations

Caption: Mechanism of this compound-induced insulin resistance in adipocytes.

Caption: Workflow for studying insulin resistance using this compound.

Experimental Protocols

Protocol 1: Induction of Insulin Resistance in 3T3-L1 Adipocytes using this compound

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Dimethyl sulfoxide (DMSO) as vehicle control

-

Insulin solution

Procedure:

-

Culture differentiated 3T3-L1 adipocytes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Prepare the this compound treatment medium by diluting the stock solution in culture medium to a final concentration of 100 µM. Prepare a vehicle control medium with an equivalent concentration of DMSO.

-

Aspirate the culture medium from the adipocytes and replace it with the this compound treatment medium or the vehicle control medium.

-

Incubate the cells for 12 to 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Following the incubation period, proceed with insulin stimulation and subsequent assays as described below.

Protocol 2: 2-Deoxyglucose (2DG) Uptake Assay

Materials:

-

This compound-treated and control adipocytes

-

Krebs-Ringer-HEPES (KRH) buffer

-

Insulin

-

2-deoxy-D-[3H]glucose or a non-radioactive 2DG uptake measurement kit

-

Phloretin (glucose uptake inhibitor)

-

Scintillation counter or microplate reader

Procedure:

-

After this compound treatment, wash the cells twice with warm KRH buffer.

-

Starve the cells in KRH buffer for 2 hours at 37°C.

-

Stimulate the cells with 100 nM insulin in KRH buffer for 30 minutes at 37°C. Include a basal (unstimulated) control for each condition.

-

Initiate glucose uptake by adding 2-deoxy-D-[3H]glucose (or the non-radioactive substrate) to a final concentration of 0.1 mM and incubate for 10 minutes at 37°C.

-

To determine non-specific uptake, add phloretin to a final concentration of 200 µM to a subset of wells 10 minutes prior to the addition of 2DG.

-

Stop the uptake by washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

If using a radiolabeled substrate, measure the radioactivity in the cell lysates using a scintillation counter. If using a non-radioactive kit, follow the manufacturer's protocol for detection.

-

Normalize the glucose uptake to the total protein concentration of each sample.

Protocol 3: Western Blot Analysis of Insulin Signaling Proteins

Materials:

-

This compound-treated and control adipocytes

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-IRS-1, anti-IRS-1, anti-p-Akt, anti-Akt, anti-O-GlcNAc)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Following this compound treatment and insulin stimulation, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA or Bradford assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

References

- 1. O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] O-GlcNAc modification on IRS-1 and Akt2 by PUGNAc inhibits their phosphorylation and induces insulin resistance in rat primary adipocytes | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Inducing Hyper-O-GlcNAcylation with (Z)-PugNAc

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (Z)-PugNAc to induce a state of hyper-O-GlcNAcylation in cellular models. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for effective treatment.

This compound (O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate) is a potent and specific inhibitor of O-GlcNAcase (also known as OGA or β-N-acetylglucosaminidase), the enzyme responsible for removing O-linked β-N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] By inhibiting OGA, this compound treatment leads to a global increase in protein O-GlcNAcylation, a state often referred to as hyper-O-GlcNAcylation.[2] This dynamic post-translational modification is analogous to phosphorylation and plays a crucial regulatory role in a myriad of cellular processes, including signal transduction, gene expression, and cell cycle control.[3] The Z-isomer of PugNAc is vastly more potent as an OGA inhibitor than the E-isomer.

Mechanism of Action: The O-GlcNAc Cycle

Cellular protein O-GlcNAcylation is a dynamic process regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). OGT utilizes the donor substrate UDP-GlcNAc, the final product of the hexosamine biosynthetic pathway (HBP), to add O-GlcNAc to proteins. Conversely, OGA removes this sugar modification. This compound acts as a competitive inhibitor of OGA, effectively blocking the removal of O-GlcNAc and leading to its accumulation on a wide range of proteins.

Data Presentation: Effective Concentrations and Treatment Durations

The optimal concentration and duration of this compound treatment can vary depending on the cell type and experimental goals. The following table summarizes conditions reported in the literature to effectively increase global O-GlcNAcylation.

| Cell Line/System | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| Rat Primary Adipocytes | 100 µM | 12 hours | Increased O-GlcNAc on IRS-1 and Akt2; induced insulin resistance. | |

| 3T3-L1 Adipocytes | 50 µM - 100 µM | 18 - 24 hours | Increased global O-GlcNAcylation; inhibited insulin-stimulated glucose uptake. | |

| CHO-IR Cells | 50 µM | 24 hours | Elevated global O-GlcNAc levels. | |

| SH-SY5Y Cells | 50 µM | 15 - 60 minutes | Increased O-GlcNAc modification of Akt1. | |

| HepG2 Cells | 50 µM | 6 hours | Increased O-GlcNAc levels 2.1-fold. | |

| HT29 Cells | Not specified | Not specified | Increased O-GlcNAc levels ~2-fold. | |

| HeLa and HEK Cells | Not specified | Not specified | Amplified incorporation of O-GlcNAc on proteins. | |

| Rat Skeletal Muscle | 100 µM | 19 hours | Marked increase in O-GlcNAcylation of multiple proteins. |

Experimental Protocols

Protocol 1: Induction of Hyper-O-GlcNAcylation in Cultured Cells

This protocol describes a general procedure for treating adherent mammalian cells with this compound to increase total protein O-GlcNAcylation.

Materials:

-

This compound (CAS No: 132489-69-1)

-

Dimethyl sulfoxide (DMSO), sterile

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), sterile

-

Cell line of interest (e.g., HeLa, 3T3-L1, SH-SY5Y)

-

Cell culture plates/flasks

Procedure:

-

Stock Solution Preparation: Prepare a 50 mM stock solution of this compound in DMSO. Aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.

-

Treatment:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution directly into pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM or 100 µM).

-

Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium (typically ≤ 0.2%).

-

Aspirate the old medium from the cells, wash once with sterile PBS, and replace it with the this compound-containing medium or the vehicle control medium.

-

-

Incubation: Incubate the cells for the desired duration (e.g., 30 minutes to 24 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Cell Lysis and Protein Extraction: Following incubation, proceed immediately to cell lysis to preserve the O-GlcNAc modification state. See Protocol 2 for a recommended lysis procedure.

Protocol 2: Western Blot Analysis of Global O-GlcNAcylation

This protocol details the preparation of cell lysates and subsequent Western blot analysis to detect changes in total protein O-GlcNAcylation.

Materials:

-

TNS Lysis Buffer: 10 mM Tris (pH 7.5), 150 mM NaCl, 1% Igepal CA-630 (or similar non-ionic detergent), 0.1% SDS, 4 mM EDTA.

-

Additives (to be added fresh to lysis buffer): 1 mM DTT, Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail, and 100 µM this compound (to inhibit OGA activity during lysis).

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary Antibodies:

-

Pan-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-tubulin)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lysate Preparation:

-

After treatment (Protocol 1), place the culture plate on ice and wash cells twice with ice-cold PBS.

-

Aspirate all PBS and add ice-cold TNS Lysis Buffer with fresh additives.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Boil samples for 5 minutes at 95-100°C.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary pan-O-GlcNAc antibody overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the signal using a chemiluminescence imaging system.

-

-

Analysis:

-

Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.

-

Quantify band intensities using densitometry software. A smear of bands throughout the lane is expected, reflecting the modification of numerous proteins. Compare the total lane intensity between control and this compound-treated samples.

-

Important Considerations

-

This compound Specificity: While this compound is a potent OGA inhibitor, at higher concentrations or in certain contexts, it can also inhibit lysosomal hexosaminidases. For studies requiring higher specificity, consider newer-generation OGA inhibitors like Thiamet-G.

-

Cellular Context: The functional consequences of hyper-O-GlcNAcylation are highly context-dependent, affecting various signaling pathways. For instance, increased O-GlcNAcylation has been shown to impair insulin signaling by reducing the phosphorylation of key proteins like Akt and IRS-1.

-

Controls: Always include a vehicle-treated control (DMSO) to account for any effects of the solvent. Proper loading controls in Western blotting are critical for accurate quantification. Additional controls, such as treating lysates with exogenous hexosaminidase to remove O-GlcNAc, can confirm the specificity of antibody signals.

References

Probing Protein O-GlcNAcylation: Western Blot Analysis Following (Z)-PugNAc Treatment

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. This process is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. O-GlcNAcylation plays a crucial role in a myriad of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders, making it an attractive target for therapeutic intervention.

(Z)-PugNAc is a potent and specific inhibitor of OGA. By blocking the removal of O-GlcNAc moieties, this compound treatment leads to a global increase in protein O-GlcNAcylation, allowing researchers to study the functional consequences of this modification. Western blotting is a widely used technique to detect and quantify changes in protein O-GlcNAcylation levels following this compound treatment. This document provides detailed protocols and application notes for performing Western blot analysis of O-GlcNAcylation.

Signaling Pathway and Mechanism of Action

The O-GlcNAcylation signaling pathway is intricately linked with cellular metabolism, particularly the hexosamine biosynthetic pathway (HBP). The HBP utilizes glucose to produce UDP-GlcNAc, the substrate for OGT. Thus, cellular O-GlcNAcylation levels can reflect the metabolic state of the cell.

This compound acts as a competitive inhibitor of OGA by mimicking the transition state of the substrate.[1][2] This inhibition prevents the hydrolysis of O-GlcNAc from proteins, leading to their accumulation.

Figure 1: O-GlcNAcylation Signaling Pathway and this compound Inhibition.

Experimental Protocols

A typical workflow for the Western blot analysis of O-GlcNAcylation after this compound treatment involves cell culture and treatment, protein extraction, SDS-PAGE and transfer, and immunodetection.

Figure 2: Experimental Workflow for Western Blot Analysis.

Protocol 1: Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Dilute the stock solution in culture medium to the desired final concentration. A typical concentration range for this compound is 50-100 µM.[3][4]

-

Incubation: Treat the cells for a period of 12-24 hours. The optimal incubation time may vary depending on the cell type and experimental goals.

-

Controls: Include an untreated control (vehicle-only) to compare the basal O-GlcNAcylation levels.

Protocol 2: Protein Extraction

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. It is crucial to also include an OGA inhibitor, such as this compound (at the same concentration used for treatment) or Thiamet-G, in the lysis buffer to prevent de-O-GlcNAcylation during sample preparation.[5]

-

Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Protocol 3: SDS-PAGE and Western Blotting

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil for 5 minutes at 95-100°C.

-

Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions vary by antibody and should be optimized.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM for RL2 or anti-mouse IgG for CTD110.6) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.

Data Presentation

The treatment of cells with this compound is expected to cause a significant increase in the O-GlcNAcylation of numerous proteins. The magnitude of this increase can be quantified by densitometry analysis of the Western blot bands. Below are examples of quantitative data from published studies.

| Protein | Cell Type | This compound Treatment | Fold Increase in O-GlcNAcylation (Mean ± SD) | Reference |

| SRC-1 | Cortical Neurons | 50 µM for 12h | 1.9 ± 0.3 | |

| OGA | Cortical Neurons | 50 µM for 12h | 22.8 ± 7.0 | |

| p66b | Cortical Neurons | 50 µM for 12h | 43.3 ± 9.8 | |

| HTN-BRD4 | HEK293T | 1.6 µM for 4h | ~3.0 |

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak O-GlcNAc signal | Insufficient this compound concentration or incubation time. | Optimize this compound concentration and treatment duration. |

| Inactive this compound. | Use a fresh stock of this compound. | |

| Suboptimal antibody dilution. | Titrate the primary antibody concentration. | |

| High background | Insufficient blocking. | Increase blocking time or use a different blocking agent. |

| Antibody concentration too high. | Decrease primary or secondary antibody concentration. | |

| Inadequate washing. | Increase the number and duration of wash steps. | |

| Multiple non-specific bands | Antibody cross-reactivity. | Use a more specific antibody; include a negative control (e.g., pre-adsorb the antibody with free GlcNAc). |

| Protein degradation. | Ensure protease inhibitors are included in the lysis buffer. |

Conclusion

Western blot analysis following this compound treatment is a powerful method to investigate the global changes in protein O-GlcNAcylation and to identify specific proteins whose O-GlcNAcylation status is altered. The protocols and data presented here provide a comprehensive guide for researchers to successfully perform and interpret these experiments. Careful optimization of experimental conditions and the use of appropriate controls are essential for obtaining reliable and reproducible results.

References

- 1. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Dissecting PUGNAc-mediated inhibition of the pro-survival action of insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Immunoprecipitation of O-GlcNAcylated Proteins Following (Z)-PugNAc Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single β-N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This modification is crucial in regulating a multitude of cellular processes, including signal transduction, transcription, and metabolism.[3][4] Dysregulation of O-GlcNAcylation has been implicated in various diseases such as cancer, diabetes, and neurodegenerative disorders.

The levels of O-GlcNAcylation are controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. Due to the labile nature of this modification, studying O-GlcNAcylated proteins can be challenging. To stabilize and enrich for these proteins for downstream analysis, inhibition of OGA is a critical step.

(Z)-PugNAc is a potent and specific inhibitor of OGA. Its (Z)-isomer is vastly more potent than the (E)-isomer in inhibiting OGA activity. By treating cells with this compound, the removal of O-GlcNAc is blocked, leading to an accumulation of O-GlcNAcylated proteins, which facilitates their subsequent immunoprecipitation and analysis.

This document provides detailed protocols for the enrichment of O-GlcNAcylated proteins using immunoprecipitation following this compound treatment, tailored for researchers in basic science and drug development.

Signaling Pathway and Experimental Workflow

To visualize the core concepts, the following diagrams illustrate the O-GlcNAc signaling pathway and the experimental workflow for the immunoprecipitation of O-GlcNAcylated proteins.

Caption: O-GlcNAc Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for O-GlcNAc Immunoprecipitation.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the treatment of cultured cells with this compound to inhibit OGA and increase the levels of O-GlcNAcylated proteins.

Materials:

-

Mammalian cell line of interest (e.g., HEK293T, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO or water)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates/flasks

Procedure:

-

Seed cells in 15 cm dishes to achieve 70-80% confluency on the day of treatment. Using larger dishes is recommended to ensure sufficient material for immunoprecipitation of endogenous proteins.

-

Prepare fresh medium containing the desired concentration of this compound. A final concentration of 50-100 µM is commonly used.

-

Aspirate the old medium from the cells and wash once with sterile PBS.

-